Propyl glycidyl ether

Description

Contextual Overview of Glycidyl (B131873) Ethers in Chemical Science

Glycidyl ethers are a class of organic compounds containing a glycidyl group attached to another organic residue via an ether linkage. The defining feature of a glycidyl group is the epoxide ring, a three-membered cyclic ether. This strained ring is highly susceptible to ring-opening reactions with a wide range of nucleophiles, a characteristic that forms the basis of their extensive use in chemical synthesis. vulcanchem.com The reactivity of the epoxide group, coupled with the versatility of the attached organic group (R-group), allows for the synthesis of a diverse array of molecules with tailored properties. In chemical science, glycidyl ethers are recognized as important building blocks and intermediates. sacheminc.com Their applications span from the creation of complex organic molecules to the formulation of high-performance polymers. sacheminc.com

Significance of Propyl Glycidyl Ether within Applied Chemistry and Materials Science

Within the broader class of glycidyl ethers, this compound (PGE) holds specific importance, primarily as a reactive diluent in epoxy resin formulations. lookchem.comatamanchemicals.com Epoxy resins, known for their excellent adhesion, chemical resistance, and mechanical properties, are often highly viscous in their uncured state. google.com PGE is added to these formulations to reduce viscosity, which improves handling, processing, and the ability to incorporate fillers. atamanchemicals.comgoogle.com Unlike non-reactive diluents, the glycidyl group of PGE participates in the curing reaction of the epoxy resin, becoming an integral part of the final cross-linked polymer network. atamanchemicals.com This incorporation minimizes the negative impact on the mechanical and thermal properties of the cured material that can be associated with non-reactive diluents. google.com

The propyl group in PGE influences its physical properties, such as boiling point, viscosity, and solubility, making it suitable for specific applications where these characteristics are critical. vulcanchem.com Research has also explored the use of poly(this compound) in the development of thermoresponsive and biocompatible materials. acs.orgnih.gov While homopolymers of n-propyl glycidyl ether are hydrophobic, their copolymerization with other monomers like ethylene (B1197577) glycol can create materials with tunable properties for applications such as smart hydrogels and surface coatings. acs.orgnih.govresearchgate.net

Historical Development and Evolution of Research on Alkyl Glycidyl Ethers

Research into alkyl glycidyl ethers is closely tied to the development of epoxy resin technology, which gained prominence in the mid-20th century. mdpi.com Initially, the focus was on synthesizing and characterizing these compounds to understand their fundamental properties and reactivity. Early studies established the basic synthesis route involving the reaction of an alcohol with epichlorohydrin (B41342) in the presence of a base. vulcanchem.comgoogle.com

Over the decades, research has evolved to address the need for more efficient and environmentally friendly synthesis methods. A significant development has been the move towards solvent-free synthesis processes. chalmers.se These methods often utilize phase-transfer catalysts to facilitate the reaction between the alcohol and epichlorohydrin, eliminating the need for volatile organic solvents and simplifying product purification. chalmers.sed-nb.info

Furthermore, the scope of research has expanded to investigate the polymerization of alkyl glycidyl ethers to create novel polymers with advanced functionalities. acs.orgnih.gov Techniques like anionic ring-opening polymerization (AROP) have been employed to produce well-defined polyethers with controlled molecular weights and architectures. d-nb.info This has opened up new avenues for the application of alkyl glycidyl ethers, particularly in the field of biomaterials and "smart" polymers that respond to external stimuli. acs.orgnih.gov

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C6H12O2 |

| Molecular Weight | 116.16 g/mol lookchem.comchemical-suppliers.eu |

| CAS Number | 3126-95-2 lookchem.comchemical-suppliers.eu |

| Appearance | Clear, colorless liquid lookchem.com |

| Boiling Point | 151.1 °C at 760 mmHg lookchem.comchemical-suppliers.eu |

| Density | 0.958 g/cm³ lookchem.comchemical-suppliers.eu |

| Flash Point | 39.2 °C lookchem.com |

| Refractive Index | 1.427 lookchem.com |

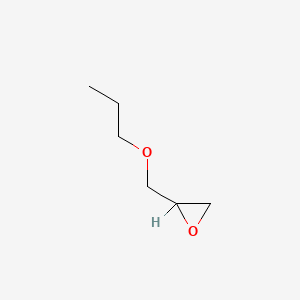

Structure

3D Structure

Properties

CAS No. |

3126-95-2 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

2-(propoxymethyl)oxirane |

InChI |

InChI=1S/C6H12O2/c1-2-3-7-4-6-5-8-6/h6H,2-5H2,1H3 |

InChI Key |

CWNOEVURTVLUNV-UHFFFAOYSA-N |

SMILES |

CCCOCC1CO1 |

Canonical SMILES |

CCCOCC1CO1 |

Other CAS No. |

3126-95-2 |

Origin of Product |

United States |

Synthetic Methodologies for Propyl Glycidyl Ether

Conventional Synthetic Pathways

The traditional synthesis of propyl glycidyl (B131873) ether is rooted in the principles of ether formation, specifically adapted for the creation of an epoxide ring. This method typically involves a two-step process occurring in a single pot.

The fundamental reaction for synthesizing propyl glycidyl ether involves the condensation of propanol (B110389) with epichlorohydrin (B41342). vulcanchem.com In this process, the alcohol is typically deprotonated by a base to form an alkoxide. This alkoxide then acts as a nucleophile, attacking the epoxide ring of epichlorohydrin. This ring-opening reaction results in the formation of a chlorohydrin intermediate (1-chloro-3-propoxy-2-propanol). d-nb.info

Historically, variations of this condensation have utilized catalysts such as Lewis acids (e.g., tin tetrachloride) or mineral acids to facilitate the reaction between the alcohol and epichlorohydrin, which is then followed by a dehydrohalogenation step with a base to form the final glycidyl ether. google.comgoogle.com

Basic conditions are crucial for two primary reasons in this synthesis. Firstly, a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is required to deprotonate the propanol, generating the propoxide nucleophile necessary to initiate the reaction with epichlorohydrin. d-nb.info

Secondly, after the formation of the chlorohydrin intermediate, the base facilitates the intramolecular ring-closing reaction. This step, an intramolecular Williamson ether synthesis, involves the newly formed alkoxide on the intermediate attacking the carbon atom bearing the chlorine. This results in the displacement of the chloride ion and the formation of the stable three-membered epoxide ring of this compound. d-nb.info The formation of a stable salt, like sodium chloride (NaCl), helps to drive the reaction to completion. d-nb.info

Propanol and Epichlorohydrin Condensation Reactions

Phase-Transfer Catalysis in this compound Synthesis

Because the reactants—propanol (organic) and the inorganic base (aqueous or solid)—are often in separate, immiscible phases, phase-transfer catalysis (PTC) has emerged as a highly effective method to facilitate the reaction. d-nb.infoutwente.nl

Phase-transfer catalysis in this context employs a catalyst, typically a quaternary ammonium (B1175870) salt, that can transport the alkoxide ion from the aqueous or solid phase into the organic phase where epichlorohydrin resides. d-nb.info This circumvents the low reactivity that would otherwise result from the reactants being separated.

Commonly used phase-transfer catalysts include tetrabutylammonium (B224687) bromide (TBAB) and tetrabutylammonium hydrogen sulfate (B86663) (TBAHS). vulcanchem.comd-nb.info Research into the synthesis of analogous long-chain alkyl glycidyl ethers has demonstrated that this method can achieve high yields, often exceeding 90%. researchgate.net Optimization of the reaction involves tuning several parameters, including the choice and concentration of the catalyst, reaction temperature, reaction time, and the molar ratios of the reactants. chalmers.se For instance, studies on similar systems show that increasing the alkyl chain length on the quaternary ammonium salt can enhance catalytic activity. scirp.org

Table 1: Example of Phase-Transfer Catalytic Systems for Glycidyl Ether Synthesis Note: Data for octyl and octadecyl glycidyl ether is presented as a representative example of the effectiveness of the PTC method.

| Alcohol Reactant | Phase-Transfer Catalyst | Base | Solvent | Yield (%) | Reference |

| Octanol | Tetrabutylammonium bromide | Solid NaOH | None | 92.0 | researchgate.net |

| Octadecanol | Tetrabutylammonium bromide | Solid NaOH | None | 91.7 | researchgate.net |

The mechanism under phase-transfer catalysis involves the catalyst facilitating the movement of the deprotonated alcohol (alkoxide) across the phase boundary. biomedres.us The process can be described as follows:

In the aqueous or at the surface of the solid phase, the hydroxide base deprotonates the propanol to form a propoxide ion.

The cation of the phase-transfer catalyst (e.g., tetrabutylammonium, Q+) pairs with the propoxide ion (RO-), forming an ion-pair (Q+OR-).

This ion-pair is lipophilic due to the alkyl groups on the cation, allowing it to migrate from the aqueous/solid phase into the organic phase. d-nb.info

In the organic phase, the highly reactive, "naked" propoxide ion attacks the epichlorohydrin molecule to form the chlorohydrin intermediate.

A subsequent base-promoted, intramolecular cyclization yields this compound and regenerates the catalyst. d-nb.infochalmers.se

This catalytic cycle continuously transfers the alkoxide into the organic phase, allowing the reaction to proceed efficiently under mild conditions. biomedres.us

Catalytic Systems and Reaction Optimization

Green Chemistry Approaches to Glycidyl Ether Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for glycidyl ethers. A significant advancement is the development of solvent-free synthesis. chalmers.se

This method utilizes a solid base (e.g., powdered KOH or NaOH) and a phase-transfer catalyst in the absence of any additional water or organic solvents. vulcanchem.comresearchgate.net The liquid fatty alcohol and epichlorohydrin themselves act as the organic phase. This approach offers several advantages:

Reduced Waste: Elimination of organic solvents minimizes volatile organic compounds (VOCs) and liquid waste streams. researchgate.net

Simplified Purification: The solid by-products, such as sodium chloride and excess base, can be easily removed by simple filtration from the liquid product. researchgate.netchalmers.se

Increased Efficiency: The absence of a solvent can lead to higher reactant concentrations, potentially increasing reaction rates and yields. researchgate.net

Research has shown this solvent-free PTC method to be highly effective, achieving high yields for various glycidyl ethers and representing a significant step towards a more sustainable chemical industry. chalmers.se

Solvent-Free Synthesis Methodologies

A significant advancement in the synthesis of glycidyl ethers is the development of solvent-free methods, which eliminate the need for water or organic solvents. chalmers.se This approach addresses several drawbacks of traditional synthesis, such as costly after-treatment of wastewater and the handling of hazardous compounds. chalmers.se

In a typical solvent-free process, a fatty alcohol (such as propanol for the synthesis of this compound) is reacted with epichlorohydrin using a solid base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH), and a phase-transfer catalyst (PTC). chalmers.seresearchgate.net The use of a solid base simplifies the purification process, as the solid by-products (e.g., sodium chloride) can be easily removed by filtration. chalmers.seresearchgate.net This method not only reduces waste and environmental impact but also has the potential for higher yields and cleaner reactions. vulcanchem.com

The mechanism for this reaction is proposed to involve two concerted SN2 reactions. vulcanchem.comchalmers.se The base deprotonates the alcohol, and the phase-transfer catalyst transports the resulting alkoxide ion into the organic phase (the liquid reactants themselves), where it reacts with epichlorohydrin. chalmers.se

Research has demonstrated the effectiveness of this method for various aliphatic glycidyl ethers, achieving high yields. For example, the synthesis of octylglycidyl ether and octadecylglycidyl ether using this solvent-free, solid-phase/organic-phase method resulted in yields of 92.0% and 91.7%, respectively. researchgate.net Studies using 1-decanol (B1670082) and 1-tetradecanol (B3432657) as the fatty alcohol also reported promising yields of over 75%. chalmers.se

Table 1: Research Findings on Solvent-Free Glycidyl Ether Synthesis

| Fatty Alcohol | Base | Catalyst | Yield | Source |

|---|---|---|---|---|

| Octanol | Solid NaOH | Phase-Transfer Catalyst | 92.0% | researchgate.net |

| Octadecanol | Solid NaOH | Phase-Transfer Catalyst | 91.7% | researchgate.net |

| 1-Decanol | Solid Base | Tetrabutylammonium Bromide | >75% | chalmers.se |

| 1-Tetradecanol | Solid Base | Tetrabutylammonium Bromide | >75% | chalmers.se |

Sustainable Reagent and Catalyst Selection

The drive for green chemistry has influenced the selection of reagents and catalysts for glycidyl ether synthesis. A key focus is replacing hazardous substances with more environmentally benign alternatives. chalmers.sersc.org

Sustainable Reagents: A notable development is the availability of "green epichlorohydrin," which is derived from glycerol, a byproduct of biodiesel production. rsc.org This provides a renewable feedstock for the synthesis of this compound and other related compounds.

Sustainable Catalysts: Traditional catalysts, such as tin(IV)chloride, are highly corrosive, while others like triethylamine (B128534) and n-tetrabutylammonium bromide can be detrimental to health and the environment. chalmers.sersc.org Research is now geared towards catalysts that are non-toxic, halide-free, and can operate under mild or solvent-free conditions. rsc.org

One such advanced system is a cooperative catalyst composed of [Fe₃O(Benzoate)₆(H₂O)₃]NO₃ and guanidinium (B1211019) carbonate. rsc.org This iron-based catalyst system is effective for the ring-opening of epoxides by carboxylic acids, a key reaction type for glycidyl ether derivatives. rsc.org Its components are environmentally friendly, accessible without using halogenated compounds, and it outperforms standard onium halide catalysts under neat (solvent-free) conditions. rsc.org

Another innovative approach is the use of polyurethane (PU) as a recyclable, metal-free, and halogen-free catalyst for the cycloaddition of CO₂ to epoxides to form cyclic carbonates. bohrium.com In a study using phenyl glycidyl ether, the PU catalyst afforded a quantitative yield and could be easily recovered by filtration and reused multiple times without losing activity. bohrium.com While this is a reaction of a glycidyl ether rather than its synthesis, it highlights the development of sustainable catalysts for the broader chemical family.

Table 2: Comparison of Traditional and Sustainable Catalysts

| Catalyst Type | Examples | Characteristics | Source |

|---|---|---|---|

| Traditional | Tin(IV)chloride, Tetrabutylammonium Bromide | Corrosive, potentially hazardous, may rely on petrochemical feedstock | chalmers.sersc.org |

| Sustainable | Iron(III) Benzoate/Guanidinium Carbonate, Polyurethane (PU) | Non-toxic, halide-free, recyclable, effective under neat conditions | rsc.orgbohrium.com |

Synthetic Routes for this compound Derivatives and Analogues

The versatile reactivity of the epoxide ring in this compound allows for the synthesis of a wide array of derivatives and analogues. These synthetic routes often introduce new functional groups or build larger polymeric structures.

One straightforward derivatization is the hydrolysis of the glycidyl ether. Under pressurized water media at high temperatures, this compound can be converted to the corresponding glyceryl ether (1-propoxy-2,3-propanediol) with high selectivity, notably without the need for a catalyst. rsc.org

More complex derivatives can be synthesized by first creating a polymer backbone and then modifying it. For example, poly(allyl glycidyl ether) (PAGE) can be synthesized and subsequently functionalized via a thiol-ene click reaction. rsc.orgrsc.org This allows for the attachment of various side chains. In one study, ethanethiol (B150549) was added to the allyl groups of PAGE to create poly(2-(ethylthio) this compound) . rsc.orgrsc.org This derivative was then oxidized using meta-chloroperbenzoic acid to yield poly(2-(ethyl sulfone) this compound) , demonstrating a pathway to polymers with different polarities and properties. rsc.orgrsc.org

This compound can also be used to modify larger molecules. In one synthetic approach, this compound was reacted with β-cyclodextrin in a basic solution. researchgate.net This reaction results in the formation of mono-substituted 2-(3-propyloxy-2-hydroxypropyl)-β-cyclodextrins and 6-(3-propyloxy-2-hydroxypropyl)-β-cyclodextrins, creating derivatives that combine the properties of both molecules. researchgate.net

Furthermore, glycidyl ethers are key monomers in the synthesis of block copolymers . For instance, ABA and BAB triblock copolymers of ethoxyethyl glycidyl ether (an analogue of this compound) and propylene (B89431) oxide have been prepared through sequential anionic polymerization. acs.org This route allows for the creation of complex polymer architectures with tailored properties. Another approach involves the synthesis of energetic polymers by converting alcohols like 2,2-dinitropropanol (B8780482) to their corresponding glycidyl ethers using reagents like m-chloroperbenzoic acid, a method suitable for substrates sensitive to the bases used in traditional epichlorohydrin reactions. google.com

Table 3: Examples of this compound Derivatives and Analogues

| Derivative/Analogue Class | Synthetic Precursors | Key Reaction Type | Resulting Compound Example | Source |

|---|---|---|---|---|

| Glyceryl Ethers | This compound, Water | Catalyst-free Hydrolysis | 1-Propoxy-2,3-propanediol | rsc.org |

| Modified Polymers | Poly(allyl glycidyl ether), Ethanethiol | Thiol-ene "Click" Reaction | Poly(2-(ethylthio) this compound) | rsc.orgrsc.org |

| Cyclodextrin (B1172386) Adducts | This compound, β-Cyclodextrin | Etherification | 2-(3-Propyloxy-2-hydroxypropyl)-β-cyclodextrin | researchgate.net |

| Block Copolymers | Ethoxyethyl Glycidyl Ether, Propylene Oxide | Anionic Polymerization | PEEGE-PPO-PEEGE Triblock Copolymer | acs.org |

| Energetic Analogues | Allyl 2,2-dinitropropyl ether, m-CPBA | Epoxidation | 2,2-Dinitrothis compound | google.com |

Mechanistic Investigations of Propyl Glycidyl Ether Reactions

Epoxide Ring-Opening Reaction Mechanisms

The central reaction of propyl glycidyl (B131873) ether involves the opening of the epoxide ring, which can be initiated by a wide range of nucleophiles. The pathway of this reaction is highly dependent on the reaction conditions, particularly the pH.

The reaction of propyl glycidyl ether with nucleophiles is primarily governed by an SN2 (bimolecular nucleophilic substitution) mechanism. chalmers.se The significant ring strain of the epoxide facilitates this process. The regioselectivity of the attack—which of the two epoxide carbons is attacked by the nucleophile—is a critical aspect determined by the reaction's catalysis.

Base-Catalyzed or Neutral Conditions: In the presence of a strong, basic nucleophile or under neutral conditions, the reaction follows a standard SN2 pathway. The nucleophile attacks the sterically least hindered carbon atom of the epoxide ring. rsc.org For this compound, this is the terminal (primary) carbon of the oxirane ring. This pathway is common for nucleophiles such as alkoxides, amines, and thiolates. The process involves the nucleophile directly attacking the carbon, leading to the opening of the ring and the formation of an alkoxide intermediate, which is subsequently protonated.

Acid-Catalyzed Conditions: Under acidic conditions, the mechanism is altered. The epoxide oxygen is first protonated by the acid, forming a more reactive electrophile. This protonation weakens the C-O bonds and creates a species with some carbocationic character. The nucleophile, which can be weak in this case (e.g., water or an alcohol), then attacks the more substituted (secondary) carbon atom. This preference is due to the greater ability of the more substituted carbon to stabilize the developing partial positive charge.

The synthesis of glycidyl ethers from an alcohol and epichlorohydrin (B41342) often involves two concerted SN2 reactions: the initial ring-opening of the epichlorohydrin by the deprotonated alcohol, followed by an intramolecular SN2 reaction where the newly formed alkoxide displaces the chloride to form the new epoxide ring. chalmers.sed-nb.info

A hallmark of the SN2 mechanism is the inversion of stereochemistry at the carbon center being attacked. In the context of this compound ring-opening, this has important stereochemical implications:

When a nucleophile attacks the terminal carbon of the epoxide, the stereocenter at the secondary carbon is typically unaffected.

If the this compound is chiral and the attack occurs at the chiral secondary carbon (as in the acid-catalyzed mechanism), the reaction proceeds with a complete inversion of configuration at that center.

The ability to control the regio- and stereoselectivity of the ring-opening is a significant area of research, with asymmetric catalysis providing methods to produce specific stereoisomers. chalmers.seacademie-sciences.fr The steric and electronic properties of both the epoxide and the incoming nucleophile play a crucial role in determining the stereochemical outcome of the reaction. academie-sciences.fr

Nucleophilic Ring-Opening Pathways

Reaction Kinetics and Thermodynamic Considerations in Glycidyl Ether Systems

The study of reaction kinetics in glycidyl ether systems, often using model compounds like phenyl glycidyl ether (PGE), provides insight into reaction rates, mechanisms, and influencing factors. jst.go.jpresearchgate.net The thermodynamics of these reactions dictate their feasibility and energy profiles.

Kinetic studies of epoxy-amine reactions reveal that the process is often autocatalytic. bohrium.comsci-hub.se The hydroxyl group that is formed as a product of the initial ring-opening can act as a catalyst, accelerating subsequent reactions by participating in hydrogen bonding, which facilitates the opening of further epoxide rings. bohrium.comsci-hub.se The reaction rate can be described by a system of differential equations to model the concentrations of the various structural elements formed during the reaction. tandfonline.com The heat of reaction for phenyl glycidyl ether with butylamine (B146782) has been measured at 24.5 ± 0.6 kcal/mole, with activation energies for the third-order kinetics determined to be 13-14 kcal/mole. scispace.com

Table 1: Kinetic Data for the Reaction of Phenyl Glycidyl Ether (PGE) with Aniline Data based on model epoxy-amine systems as a reference for glycidyl ether reactivity.

| Parameter | Primary Amine-Epoxy Reaction | Secondary Amine-Epoxy Reaction | Source |

| Reaction Enthalpy (Δr H) | -111 to -98 kJ/mol | Equal to primary amine reaction | researchgate.net |

| Reaction Heat Capacity (Δr Cp) | 15.7 J mol⁻¹ K⁻¹ (Predicted) | 14.6 J mol⁻¹ K⁻¹ (Predicted) | researchgate.net |

| Activation Energy (Ea) | 13-14 kcal/mol | - | scispace.com |

Thermodynamic properties, such as the enthalpy of formation, have been determined for model compounds like glycidyl phenyl ether. acs.org The reaction enthalpy for epoxy-amine systems is typically in the range of -98 to -111 kJ per mole of epoxy functionality, indicating a highly exothermic process. researchgate.net

Catalysis in Glycidyl Ether Chemistry

Catalysis is fundamental to controlling the rate and selectivity of this compound reactions. Both Lewis acids and various organocatalytic systems are employed to enhance reactivity and direct the reaction toward desired products.

Lewis acids are effective catalysts for the ring-opening of epoxides. They function by coordinating to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bonds, increasing the electrophilicity of the ring carbons and making the epoxide more susceptible to nucleophilic attack, even by weak nucleophiles. google.com This activation allows reactions to proceed under milder conditions. However, the use of Lewis acids can sometimes lead to by-products due to the high reactivity of the catalyzed intermediate. google.com

A variety of Lewis acids have been utilized in glycidyl ether chemistry. For instance, BuSnCl₃ has been demonstrated as an efficient and mild Lewis acid catalyst for the ring-opening of epichlorohydrin with an alcohol to form the corresponding chlorohydrin ether, a key step in glycidyl ether synthesis. thieme-connect.comresearchgate.net Other common Lewis acids include tin chloride (SnCl₄) and boron trifluoride (BF₃) or its etherate complexes. google.comgoogle.com

Table 2: Examples of Lewis Acid Catalysts in Glycidyl Ether Reactions

| Lewis Acid Catalyst | Application | Source |

| BuSnCl₃ | Ring-opening of epichlorohydrin with alcohols | thieme-connect.com |

| SnCl₄ | General alcohol/epichlorohydrin reactions | google.com |

| BF₃ | Alcoholysis of glycidyl moieties | acs.org |

| Various (Sn, Ti, Fe salts) | Ring-opening etherification of epichlorohydrin | google.com |

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for mediating glycidyl ether reactions. researchgate.net These catalysts offer advantages in terms of reduced toxicity and environmental impact.

Two-Component Organocatalysts: Systems combining a Lewis base and a hydrogen-bond donor or other activators have shown high efficiency. For example, a two-component organocatalyst has been used for the selective ring-opening polymerization of silyl (B83357) glycidyl ethers, demonstrating strict epoxy-selectivity while preserving sensitive functional groups. nih.govbohrium.comacs.org

Phase-Transfer Catalysts (PTC): In solvent-free synthesis methods, phase-transfer catalysts like tetrabutylammonium (B224687) bromide are crucial. vulcanchem.com They facilitate the reaction between a deprotonated alcohol (in the solid or organic phase) and epichlorohydrin (in the liquid phase) by transferring the anionic nucleophile across the phase boundary. d-nb.info

Hydrogen-Bonding Catalysts: Catalysts that operate through hydrogen bonding, such as 1,8-biphenylenediol, can activate the epoxide ring for nucleophilic attack by amines. acs.org

Base Catalysts: Simple bases like tetra-n-butylammonium acetate (B1210297) and phosphazene bases have been used to initiate the controlled ring-opening polymerization of glycidyl ethers. researchgate.netresearchgate.net

These diverse catalytic systems provide a broad toolkit for chemists to precisely control the reactions of this compound, enabling the synthesis of a wide array of functional molecules and polymers.

Polymerization Science of Propyl Glycidyl Ether

Homopolymerization of Propyl Glycidyl (B131873) Ether

The creation of homopolymers from propyl glycidyl ether exclusively results in poly(this compound). The methodologies employed for this synthesis are pivotal in defining the polymer's final characteristics, including its molecular weight and structural arrangement.

Anionic ring-opening polymerization (AROP) is a primary and extensively utilized method for synthesizing poly(this compound). researchgate.netd-nb.info The process is typically initiated by a nucleophile, such as an alkali metal alkoxide or hydroxide (B78521).

The mechanism proceeds in two main stages:

Initiation: The initiator (e.g., a potassium alkoxide, R-O⁻K⁺) attacks one of the carbon atoms of the epoxide ring of the this compound monomer. This results in the opening of the strained three-membered ring and the formation of a new, propagating alkoxide species.

Propagation: The newly formed alkoxide end of the growing polymer chain then nucleophilically attacks another monomer molecule. This sequential addition of monomers leads to the elongation of the polyether chain. The propagation continues until all the monomer is consumed or the reaction is intentionally terminated.

A significant advantage of the AROP of glycidyl ethers, including this compound, is the reduced propensity for chain-transfer reactions compared to other substituted epoxides like propylene (B89431) oxide. d-nb.info This is attributed to the electronic (+M) effect of the ether oxygen atom in the side chain, which decreases the acidity of the protons on the carbon atom adjacent to the epoxide ring. d-nb.info However, to further minimize side reactions such as proton abstraction, specific conditions are favored, such as the use of a weakly binding counterion like cesium (Cs⁺) in a polar, aprotic solvent at ambient temperatures. nih.govmpg.de

Achieving precise control over the molecular weight and obtaining polymers with a narrow molecular weight distribution (low dispersity, Đ) are crucial for tailoring the material's properties. Several controlled polymerization techniques are employed for glycidyl ethers. acs.orgresearchgate.netnih.gov

The molecular weight of the resulting polymer is primarily determined by the molar ratio of the monomer to the initiator. rsc.org A higher ratio leads to a higher molecular weight. These controlled polymerization methods are characterized by their "living" nature, where chain termination and transfer reactions are largely suppressed. This allows for the synthesis of well-defined polymers with predictable molecular weights and low dispersity values, often below 1.2. rsc.org

| Polymerization Technique | Initiator/Catalyst System | Key Advantages | Typical Dispersity (Đ) |

| Conventional Anionic Ring-Opening Polymerization (AROP) | Alkali metal alkoxides (e.g., KOR, CsOR) | Simple, well-established, suitable for biomedical-grade polymers. nih.gov | Generally low (<1.1) rsc.org |

| Monomer-Activated AROP (MAROP) | Onium salt (e.g., NOct₄Br) / Lewis acid (e.g., i-Bu₃Al) researchgate.netrsc.orgresearchgate.net | Fast polymerization rates, allows for high molecular weights. rsc.orgresearchgate.net | Generally <1.2 rsc.org |

| AROP with Phosphazene Bases | Organic super-bases (e.g., t-Bu-P₄) | High reaction rates, effective at low catalyst concentrations. csic.esresearchgate.net | Low dispersity |

Another synthetic route to obtain poly(n-propyl glycidyl ether) involves the hydrogenation of poly(allyl glycidyl ether), which provides an alternative method for creating a well-defined polymer structure. google.com

The conditions under which polymerization is conducted have a profound impact on the resulting polymer's microstructure, particularly its tacticity. acs.orgnih.gov Tacticity refers to the stereochemical arrangement of the side chains along the polymer backbone.

Monomer Chirality: The use of a racemic mixture of this compound (containing both (R)- and (S)-enantiomers) typically results in an atactic polymer, where the propyl ether side chains are randomly oriented along the polymer backbone. acs.orgnih.gov Conversely, polymerizing an enantiomerically pure monomer (either (R)- or (S)-PGE) leads to the formation of an isotactic polymer, with all side chains oriented in the same direction. acs.orgnih.gov

Temperature and Solvent: Polymerization temperature and the choice of solvent are critical for controlling side reactions. nih.gov Performing AROP at room temperature in a polar, aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) helps to suppress proton abstraction from the monomer, leading to a more regular polymer structure. nih.govmpg.de

Controlled Polymerization Techniques and Molecular Weight Control

Copolymerization of this compound

Copolymerization, the process of polymerizing two or more different monomers together, is a versatile strategy to create materials with properties that are intermediate or distinct from their respective homopolymers. This compound can be copolymerized with other monomers, particularly other glycidyl ethers or ethylene (B1197577) oxide, to fine-tune characteristics such as hydrophobicity and thermal behavior. acs.orgnih.gov

In statistical copolymerization, the different monomer units are incorporated into the polymer chain in a random or near-random sequence. The resulting microstructure depends on the relative reactivities of the comonomers, which are described by their reactivity ratios (r₁ and r₂).

When alkyl glycidyl ethers are copolymerized with ethylene oxide (EO), the resulting structure typically features randomly distributed alkyl chains along the polyether backbone. d-nb.info This is in contrast to the copolymerization of EO with alkyl epoxides (like propylene oxide), which often results in a gradient structure due to significant differences in reactivity ratios. d-nb.info

While specific reactivity ratios for this compound with other glycidyl ethers are not widely reported, data from similar systems provide insight into the expected behavior. For example, the monomer-activated AROP of glycidyl methyl ether (GME) and ethyl glycidyl ether (EGE) shows reactivity ratios close to one, indicating the formation of a truly random copolymer. researchgate.net In conventional AROP, the reactivities can differ more significantly, leading to a less random, or slightly gradient, microstructure. nih.govmpg.de

| Comonomer 1 (M₁) | Comonomer 2 (M₂) | Polymerization Method | r₁ (M₁) | r₂ (M₂) | Resulting Microstructure |

| Ethoxy ethyl glycidyl ether (EEGE) | Ethyl glycidyl ether (EGE) | AROP | 1.787 nih.govmpg.de | 0.560 nih.govmpg.de | Slightly gradient |

| Glycidyl methyl ether (GME) | Ethyl glycidyl ether (EGE) | MAROP | 0.98 researchgate.net | 0.95 researchgate.net | Random |

| Allyl glycidyl ether (AGE) | Ethylene oxide (EO) | AROP | 1.31 nih.govnih.gov | 0.54 nih.govnih.gov | Slightly gradient |

Block copolymers are macromolecules composed of two or more distinct, covalently linked homopolymer blocks. This compound can be incorporated as a hydrophobic block in various copolymer architectures, most notably ABA triblock copolymers. acs.orgnih.gov

A common strategy involves using a pre-existing hydrophilic polymer, such as poly(ethylene glycol) (PEO) or poly(propylene oxide) (PPO), as a macroinitiator for the sequential anionic polymerization of this compound. researchgate.netacs.org For an ABA architecture, a difunctional PEO macroinitiator is used, where polymerization of PGE initiates from both ends of the PEO chain. This results in a central hydrophilic PEO block flanked by two hydrophobic poly(this compound) blocks.

Graft Copolymer Synthesis and Characterization

Graft copolymers incorporating this compound (PGE) are synthesized to combine the properties of the poly(this compound) (PPGE) grafts with those of a different polymer backbone. This can impart new functionalities, such as altered solubility, thermal properties, or amphiphilicity. The synthesis of these copolymers generally follows two main strategies: "grafting-from" and "grafting-to".

The "grafting-from" approach involves the polymerization of this compound from active sites that have been introduced onto a pre-existing polymer backbone. This method is effective for achieving high graft densities. For instance, a polymer backbone can be chemically modified to create initiation sites for the ring-opening polymerization (ROP) of PGE.

The "grafting-to" method involves the attachment of pre-synthesized PPGE chains with reactive end-groups onto a polymer backbone containing complementary functional groups. While potentially leading to lower grafting densities due to steric hindrance, this method allows for better characterization of the grafted chains before attachment. A common approach involves reacting hydroxyl-terminated PPGE with a backbone containing reactive groups like isocyanates or acid chlorides.

A notable example of graft copolymer synthesis involves the grafting of glycidyl ethers onto natural polymers. For instance, isothis compound has been successfully grafted onto guar (B607891) gum via an etherification reaction to create a thermo-responsive polymer. ncsu.edu This principle can be extended to this compound, grafting it onto backbones like hydroxypropyl cellulose (B213188) or chitosan (B1678972) to create novel biomaterials. researchgate.netncsu.edu

Characterization of the resulting graft copolymers is crucial to confirm the structure and determine properties such as graft length and density. Key analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the covalent linkage between the backbone and the PPGE grafts and to determine the degree of substitution. tandfonline.com

Gel Permeation Chromatography (GPC): GPC is employed to analyze the molecular weight and molecular weight distribution of the graft copolymer, often showing an increase in molecular weight compared to the original backbone polymer. tandfonline.comresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups of both the backbone and the grafted PPGE chains, providing evidence of successful grafting. researchgate.net

Table 1: Synthesis and Characterization of a Representative Graft Copolymer: Poly(ethylene glycol)-graft-poly(this compound) (PEG-g-PPGE)

| Parameter | Description |

|---|---|

| Synthesis Method | Anionic ring-opening polymerization ("grafting-from") of this compound from hydroxyl groups on a poly(ethylene glycol) (PEG) macroinitiator. The hydroxyl groups are first converted to alkoxides using a strong base. |

| Reactants | - Poly(ethylene glycol) (PEG) macroinitiator

|

| Characterization Techniques | - ¹H NMR to confirm the presence of both PEG and PPGE repeating units.

|

| Illustrative Results | GPC analysis shows a shift to higher molecular weight after grafting, confirming the addition of PPGE chains. The PDI remains narrow, indicating a controlled polymerization process. ¹H NMR spectra would show characteristic signals for the ethylene oxide protons of PEG and the propyl and glycidyl protons of PPGE. |

Advanced Polyether Architectures Incorporating this compound

Beyond linear and graft copolymers, this compound can be used to construct more complex and highly branched polymer architectures. These structures, such as star-shaped polymers and polymer brushes, offer unique properties due to their high segment density and defined three-dimensional shapes.

Star-shaped polyethers consist of multiple linear polymer arms radiating from a central core. The synthesis of star-shaped poly(this compound) typically employs the "core-first" method. In this approach, a multifunctional initiator, or core molecule, with a known number of initiating sites is used to simultaneously initiate the ring-opening polymerization of this compound. This results in a star polymer where the number of arms corresponds to the functionality of the initiator. mdpi.com For example, multifunctional alcohols like 1,1,1-tris(hydroxymethyl)propane can be used as initiators for anionic ROP to produce three-armed stars. nih.gov

Living or controlled polymerization techniques, such as anionic ring-opening polymerization, are essential for synthesizing well-defined star polymers with controlled arm lengths and low polydispersity. vot.pl The properties of these star polymers, including their viscosity and thermal characteristics, are highly dependent on the number and length of their arms. acs.org

Branched and hyperbranched polyethers represent another class of advanced architectures. These can be prepared through the cationic ring-opening polymerization of glycidyl ether monomers. google.com Hyperbranched structures can also be achieved by copolymerizing a standard monomer like this compound with a monomer that contains an additional functional group capable of branching.

Table 2: Synthesis of a Four-Armed Star-Shaped Poly(this compound)

| Parameter | Description |

|---|---|

| Synthesis Strategy | "Core-first" approach using anionic ring-opening polymerization (ROP). |

| Core Initiator | Pentaerythritol, a tetra-functional alcohol. Its hydroxyl groups are deprotonated with a strong base (e.g., potassium hydride) to form a tetra-alkoxide initiator. |

| Monomer | This compound (PGE). |

| Polymerization Conditions | The polymerization is carried out in an inert atmosphere, typically in a solvent like THF, by adding the PGE monomer to the initiator solution. The living nature of anionic ROP allows for the controlled growth of four polymer arms from the central core. mdpi.comvot.pl |

| Characterization | - GPC analysis to determine the molecular weight and confirm a narrow molecular weight distribution (PDI < 1.2).

|

Poly(glycidyl ether) brushes are assemblies of polymer chains tethered by one end to a surface or interface at a high enough density that the chains are forced to stretch away from the surface. These surface-grafted layers can dramatically alter the properties of the underlying substrate, such as its wettability, biocompatibility, and adhesion.

Two primary methodologies are used to create poly(this compound) brushes:

"Grafting-from" (Surface-Initiated Polymerization): This is a powerful technique for creating dense polymer brushes. A substrate is first functionalized with a layer of initiator molecules. The surface is then exposed to a solution of this compound monomer, and polymerization is initiated from the surface-bound initiators. acs.org Surface-initiated atom transfer radical polymerization (SI-ATRP) is a common and robust method used for this purpose, although it is more typically applied to methacrylate-based monomers. nih.gov For glycidyl ethers, surface-initiated anionic ROP is a suitable alternative.

"Grafting-to": In this approach, end-functionalized poly(this compound) chains are first synthesized in solution and then reacted with a surface that has complementary functional groups. mdpi.com For example, PPGE chains with a terminal anchor group (like a silane (B1218182) or thiol) can be grafted onto silicon wafers or gold surfaces, respectively. While simpler in terms of polymer synthesis, the grafting density is often limited by the steric hindrance of the polymer chains trying to reach the surface. acs.org

The choice of method depends on the desired brush thickness and grafting density. The "grafting-from" approach generally yields thicker and denser brushes. mdpi.comresearchgate.net

Table 3: Comparison of "Grafting-From" and "Grafting-To" Methodologies for Poly(this compound) Brushes

| Feature | "Grafting-From" | "Grafting-To" |

|---|---|---|

| Principle | Polymer chains are grown from initiator sites immobilized on the substrate surface. acs.org | Pre-synthesized polymer chains with reactive end-groups are attached to the substrate. mdpi.com |

| Typical Method for PPGE | Surface-initiated anionic ring-opening polymerization (SI-AROP). | Coupling of end-functionalized PPGE (e.g., with a silane group) to a reactive surface (e.g., silicon oxide). |

| Grafting Density | High, as small monomer molecules can easily diffuse to the active sites. | Lower, limited by steric hindrance of the polymer coils preventing further chain attachment. acs.org |

| Polymer Characterization | Characterization of the grafted polymer is challenging and often indirect. | The polymer can be fully characterized (Mn, PDI) before grafting. mdpi.com |

| Control over Film Thickness | Good control by adjusting polymerization time and conditions. Can produce very thick films. | Thickness is determined by the molecular weight of the pre-synthesized polymer. |

Advanced Materials Applications Derived from Propyl Glycidyl Ether

Polymeric Materials Development

The versatility of propyl glycidyl (B131873) ether has led to its use in several key areas of polymeric material development, from enhancing the properties of existing resins to enabling the creation of novel polymer structures.

Reactive Diluents in Epoxy Resin Formulations

Propyl glycidyl ether is commonly employed as a reactive diluent in epoxy resin systems. lookchem.com The primary function of a diluent in these formulations is to lower the viscosity of the base resin, which facilitates easier processing, improves filler loading capacity, and enhances application properties such as brushing and spraying. specialchem.com

Unlike non-reactive diluents, which simply reduce viscosity without becoming part of the polymer backbone, PGE's glycidyl ether group allows it to react with the curing agent. specialchem.com This covalent integration into the epoxy network helps to mitigate the reduction in thermal and chemical resistance that can occur with the use of non-reactive diluents. specialchem.com The incorporation of monofunctional reactive diluents like PGE can, however, reduce the crosslink density of the final cured product. specialchem.com This effect necessitates careful consideration of the amount of diluent used to avoid compromising the desired mechanical properties of the adhesive or composite material. specialchem.com

The impact of various reactive diluents on the viscosity of a standard DGEBA liquid epoxy resin is a critical factor in formulation design. The following table illustrates the typical effect of different diluents on resin viscosity.

| Reactive Diluent | Typical Viscosity Reduction |

| Butyl Glycidyl Ether | High |

| This compound | Moderate to High |

| C12-C14 Alkyl Glycidyl Ether | Moderate |

| Butanediol Diglycidyl Ether | Moderate |

This table provides a qualitative comparison of the viscosity-reducing effects of different reactive diluents.

Crosslinking Agents in Polymer Systems

The epoxide group in this compound is a highly reactive functional group that can undergo ring-opening reactions with various nucleophiles, such as amines, alcohols, and isocyanates. cranfield.ac.uk This reactivity makes PGE a valuable crosslinking agent in the synthesis of network polymers. lookchem.comcranfield.ac.uk Crosslinking is the process of forming covalent bonds between polymer chains, which transforms a collection of individual chains into a three-dimensional network. This process is fundamental to the creation of thermosetting plastics and other high-performance materials.

In polymer systems, PGE can be used to introduce crosslinks that improve the material's structural integrity, thermal stability, and chemical resistance. lookchem.com For instance, isocyanates have been investigated as crosslinking agents for epoxide resins, where monofunctional compounds like phenyl glycidyl ether (a structural relative of PGE) and phenyl isocyanate were used as models to understand the fundamental chemistry of the crosslinking process. cranfield.ac.uk The reaction between the glycidyl ether and the isocyanate forms the basis for creating a crosslinked polymer network. cranfield.ac.uk

Modifiers for Biopolymers and Polysaccharide-Based Thermoplastics

The modification of biopolymers and polysaccharide-based thermoplastics is a growing field aimed at improving the properties of these renewable materials for broader applications. rsc.orgmdpi.com this compound can be used as a chemical modifier to enhance the processability, flexibility, and moisture resistance of biopolymers. rsc.org

Biopolymers, such as those derived from proteins or starch, often suffer from brittleness and hydrophilicity, which limit their use. rsc.orgresearchgate.net Chemical modification with agents like PGE can introduce new functional groups and alter the polymer architecture. For example, the reaction of the glycidyl ether group with hydroxyl or amine groups present in polysaccharides and proteins can lead to ether linkages, effectively grafting the propyl group onto the biopolymer backbone. researchgate.net This modification can disrupt the extensive hydrogen bonding within the biopolymer, leading to a lower glass transition temperature and increased flexibility. rsc.org

Research has shown that modifying starch with allyl glycidyl ether, a related compound, can improve its properties for use in composites. researchgate.net Similarly, the chemical modification of wheat protein-based biopolymers with poly(ethylene oxide) diglycidyl ether resulted in a more flexible network structure with improved mechanical performance. rsc.org These examples highlight the potential of glycidyl ethers, including PGE, to act as effective modifiers for bio-based plastics.

Development of Superabsorbent Polymers and Hydrogels

Superabsorbent polymers (SAPs) and hydrogels are crosslinked polymer networks capable of absorbing and retaining large amounts of water or aqueous solutions. researchgate.net These materials find applications in various fields, including hygiene products, agriculture, and biomedicine. researchgate.netnih.gov The synthesis of SAPs and hydrogels often involves the use of crosslinking agents to create the three-dimensional network structure. mdpi.com

This compound can function as a crosslinking agent in the preparation of hydrogels. nih.gov Its bifunctional nature (in the context of its reactive epoxide group) allows it to connect polymer chains. For instance, in polysaccharide-based hydrogels, the glycidyl ether can react with the hydroxyl groups of the polysaccharide chains, forming stable ether bonds and creating a crosslinked network. nih.gov The degree of crosslinking can be controlled by adjusting the amount of PGE used, which in turn influences the swelling capacity and mechanical properties of the resulting hydrogel.

The development of novel SAPs has explored the use of various crosslinkers. For example, a superabsorbent polymer was prepared by graft copolymerization of various monomers onto wheat straw, demonstrating the versatility of starting materials in SAP synthesis. researchgate.net In the context of hydrogel development, various bifunctional or polyfunctional molecules, including glycidyl ethers, are used to crosslink polymers like chitosan (B1678972). nih.gov

Functional Materials and Composites

Beyond its role in bulk polymer synthesis and modification, this compound is also instrumental in the development of functional materials and composites with specific properties tailored for advanced applications.

Polymer Electrolytes for Energy Storage Systems

Solid polymer electrolytes (SPEs) are a critical component in the development of safer, high-energy-density lithium-ion batteries. google.com They offer an alternative to traditional liquid electrolytes, which are often volatile and flammable. researchgate.net Poly(glycidyl ether) (PGE)-based polymers have emerged as promising materials for SPEs due to their amorphous nature at room temperature, which facilitates ion mobility. google.com

Research has demonstrated that polymer electrolytes based on poly(allyl glycidyl ether), a close structural analog of this compound, exhibit good ionic conductivities at ambient temperatures, overcoming a major limitation of the widely studied poly(ethylene oxide) (PEO), which tends to crystallize below 65°C, leading to a sharp drop in conductivity. google.com The flexibility of the polyether backbone and the presence of ether oxygens in PGE-based polymers are thought to facilitate the dissolution and transport of lithium salts. google.comresearchgate.net

Recent studies have focused on creating novel PGE-based polymer architectures to further enhance ionic conductivity. For example, poly(allyl glycidyl ether) has been chemically post-functionalized to introduce thioether and sulfone groups, and the resulting polymers have been used to formulate electrolytes with both lithium and magnesium salts. researchgate.net These modifications aim to tune the complexation properties of the polymer and improve ion transport. researchgate.net The results have shown that these modified PGE-based electrolytes can achieve ionic conductivities comparable to PEO at higher temperatures and even outperform PEO with certain salts. researchgate.net

| Polymer Electrolyte System | Ionic Conductivity at 90°C (S cm⁻¹) |

| PAGE-LiTFSI | 5.1 x 10⁻⁴ |

| PEthioPGE-LiTFSI | 5.1 x 10⁻⁴ |

| PAGE-Mg(TFSI)₂ | 4.1 x 10⁻⁴ |

This table presents selected ionic conductivity data for different poly(glycidyl ether)-based electrolytes, highlighting the impact of polymer structure and salt type on performance. Data sourced from a 2020 study on PAGE-based electrolytes. researchgate.net

Modification of Surfaces and Coatings

The polymerization of short-chain alkyl glycidyl ethers (SCAGEs) is a key method for creating advanced polyether-based materials. acs.orgnih.govresearchgate.net These polymers are noted for their potential in biomedical applications and as "smart" materials. acs.orgnih.gov The resulting poly(glycidyl ether)s can have their hydrophilicity finely tuned. acs.orgnih.govresearchgate.net For instance, homopolymers of methyl glycidyl ether and ethyl glycidyl ether are water-soluble at room temperature, whereas poly(n-propyl glycidyl ether) is hydrophobic. acs.orgnih.govresearchgate.net This tunable property is critical for developing specialized surface coatings. acs.orgnih.gov

These polymer architectures, which can range from statistical copolymers to di- and triblock structures, have been used in polymeric surface coatings designed for applications like cell sheet engineering. acs.orgnih.govresearchgate.net For example, thermoresponsive poly(glycidyl ether) coatings on polystyrene substrates can be used to fabricate human dermal fibroblast sheets. researchgate.net These "smart" surfaces can switch properties, such as controlling cell adhesion and detachment based on temperature changes. researchgate.net The versatility of glycidyl ethers extends to creating multifunctional coatings, such as those with antibacterial properties, by co-depositing them with other polymers like polylysine. rsc.org

Composites with Modified Natural Materials

This compound derivatives are instrumental in enhancing the compatibility between natural, hydrophilic fibers and hydrophobic polymer matrices in composite materials. Natural plant fibers are a renewable and low-cost reinforcement material, but their inherent hydrophilicity often leads to poor adhesion and dispersion within hydrophobic polymers like epoxy resins or polyolefins. mdpi.comnih.gov Chemical modification of the fiber surface is crucial to overcome this challenge. nih.gov

A derivative, 3-glycidyl ether oxypropyl trimethoxysilane (B1233946), has been successfully used to modify corn straw (CS) for reinforcement in epoxy resin (EP) composites. mdpi.com The silane (B1218182) coupling agent forms a covalent bond with the cellulose (B213188) in the corn straw, improving the interfacial compatibility between the fiber and the epoxy matrix. mdpi.com This modification leads to significant improvements in the mechanical properties of the resulting composite material. mdpi.com Research has shown that as the content of modified corn straw increases, the mechanical properties of the epoxy composites generally improve, with optimal performance achieved at a specific filler concentration. mdpi.com For instance, at a 15 wt% content of the modified corn straw, the impact strength of the composite was 1.43 times that of the pure epoxy resin. mdpi.com

Similarly, allyl glycidyl ether has been used to functionalize polyethylene, which is then compounded with cellulose. researchgate.net This functionalization improves the interfacial adhesion between the polymer and the cellulose fibers, resulting in composites with superior tensile properties compared to those with unmodified polyethylene, particularly at higher filler contents. researchgate.net

| Property | Pure Epoxy (EP) | EP + 15 wt% Modified Corn Straw | Improvement |

| Impact Strength (kJ/m²) | 2.31 | 3.31 | +43.3% |

| Tensile Strength (MPa) | - | 21.25 | - |

| Flexural Modulus (MPa) | - | 63.7 | - |

| Data derived from a study on modified corn straw in epoxy composites. mdpi.com |

Role as Chemical Intermediates and Linkers

The strained epoxide ring in this compound makes it a highly reactive and versatile chemical intermediate. vulcanchem.comsacheminc.com This reactivity allows it to be a fundamental building block in the synthesis of a wide array of more complex molecules and polymers. vulcanchem.comsacheminc.com

Synthesis of Specialized Chemical Compounds

This compound serves as a key starting material or intermediate in multi-step syntheses. Its epoxide ring readily undergoes ring-opening reactions with various nucleophiles, enabling the attachment of the propyl-glyceryl group to other molecules. vulcanchem.com This strategy is employed in the synthesis of specialized cyclodextrin (B1172386) derivatives. Specifically, this compound is reacted with β-cyclodextrin to produce monosubstituted 3-alkyloxy-2-hydroxypropyl-β-cyclodextrins, which are complex molecules with tailored properties. sioc-journal.cn

The versatility of glycidyl ethers as intermediates is also highlighted in their use for producing surfactants and other functional polymers. chalmers.se For example, allyl glycidyl ether, a related compound, is a precursor in the synthesis of novel epoxy-functionalized polyhedral oligomeric silsesquioxanes (POSS), creating advanced inorganic/organic hybrid materials. cnrs.fr Furthermore, derivatives like γ-glycidyl ether oxypropyl triethoxysilane (B36694) are used to create novel coupling compounds by reacting them with natural molecules like tannic acid. google.com

Utility in Silane Industry Applications

A prominent application of this compound's reactivity is in the production of epoxy-functional silane coupling agents. The most common of these is γ-Glycidoxypropyltrimethoxysilane (GPTMS), also known by trade names such as Silquest A-187 and KH-560. made-in-china.comecopowerchem.com This bifunctional molecule contains a glycidyl ether group at one end and hydrolyzable methoxysilyl groups at the other. ecopowerchem.com

This dual reactivity allows it to act as a molecular bridge between inorganic materials (like glass, metals, and fillers) and organic polymers (such as epoxy, urethane, and acrylic resins). made-in-china.comecopowerchem.com The silane end reacts with the surface of inorganic substrates, while the epoxy group reacts with the polymer matrix. This coupling action significantly improves the adhesion, mechanical strength, and moisture resistance of composite materials, coatings, and adhesives. made-in-china.comjhsi.biz

GPTMS is widely used as a surface treatment agent for inorganic fillers such as silica (B1680970), talc, and aluminum powder to improve their dispersion in and bonding to the polymer matrix. made-in-china.comjhsi.biz In coatings and sealants, it functions as an adhesion promoter, enhancing the bond to glass and metal substrates. made-in-china.com

| Application Area | Function of γ-Glycidoxypropyltrimethoxysilane | Resulting Improvement |

| Fiberglass/Composites | Surface treatment for glass fibers | Improved mechanical strength, high strength retention in wet conditions. made-in-china.com |

| Filled Resins (Epoxy, etc.) | Coupling agent for inorganic fillers (silica, talc) | Enhanced filler dispersion, improved mechanical and electrical properties. made-in-china.comjhsi.biz |

| Adhesives & Sealants | Adhesion promoter | Improved bonding of epoxy, acrylic, and polyurethane adhesives to glass and metal. made-in-china.com |

| Coatings | Additive / Primer | Significantly improved adhesion of paint films to hydroxyl-containing substrates. made-in-china.com |

Analytical Techniques for Characterization of Propyl Glycidyl Ether and Its Derivatives

Spectroscopic Characterization

Spectroscopic methods are fundamental in identifying and characterizing propyl glycidyl (B131873) ether and its related compounds by examining the interaction of electromagnetic radiation with the molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of propyl glycidyl ether and its derivatives. researchgate.netsioc-journal.cn It provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR Spectroscopy is used to identify the types and number of protons in a molecule. In the ¹H NMR spectrum of this compound, characteristic signals corresponding to the protons of the propyl group and the epoxy ring are observed. Hydrogens on carbons adjacent to the ether oxygen are shifted downfield, typically appearing in the 3.4 to 4.5 δ range. libretexts.org Protons of the epoxide ring show resonances at slightly higher fields, generally between 2.5 and 3.5 δ. libretexts.org For instance, in derivatives of glycidyl ethers, the protons of the epoxide group can be observed between 2.5 and 3.1 ppm. chalmers.se

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. The carbon atoms of an ether generally absorb in the 50 to 80 δ range in a ¹³C NMR spectrum. libretexts.org For this compound, distinct peaks for the propyl chain carbons and the epoxide ring carbons would be expected. nih.gov In the case of methyl propyl ether, a related compound, the carbons next to the oxygen atom absorb at 58.5 and 74.8 δ. libretexts.org

Table 1: Representative NMR Data for Glycidyl Ether Derivatives

| Compound Type | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Features |

| Alkyl Glycidyl Ether | 0.9 (t, CH₃), 1.6 (m, CH₂), 3.4-3.7 (m, OCH₂), 2.6-3.1 (m, epoxide) | 10-11 (CH₃), 22-23 (CH₂), 70-75 (OCH₂), 44-46 (epoxide CH₂), 50-52 (epoxide CH) | Signals for the alkyl chain and the characteristic epoxide protons and carbons. |

| Glycidyl Ether Polymers | Broad signals in similar regions to the monomer | Broad signals reflecting the polymeric structure | Broadening of peaks due to the polymeric nature. researchgate.net |

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum will show characteristic absorption bands corresponding to the ether linkage and the epoxide ring. sioc-journal.cndphen1.com

The C-O-C stretching vibration of the ether group typically appears in the region of 1050-1150 cm⁻¹. libretexts.org The epoxide group has several characteristic vibrations, including an asymmetrical ring stretching (at approximately 1250 cm⁻¹), symmetrical ring stretching (at approximately 910-950 cm⁻¹), and a C-H stretching of the terminal epoxide group at around 3050 cm⁻¹. core.ac.uk The presence of these bands in an IR spectrum provides strong evidence for the glycidyl ether structure. nih.govresearchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H (alkane) | Stretching | 2850-3000 |

| C-O (ether) | Stretching | 1050-1150 libretexts.org |

| Epoxide Ring | Asymmetrical Stretching | ~1250 core.ac.uk |

| Epoxide Ring | Symmetrical Stretching | 910-950 |

| Epoxide C-H | Stretching | ~3050 core.ac.uk |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. sioc-journal.cn

Mass Spectrometry (MS) of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will exhibit characteristic losses of fragments, such as the propyl group or parts of the glycidyl moiety, which aids in structure confirmation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. chalmers.senih.gov This technique is well-suited for the analysis of volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each separated component, allowing for their identification. chalmers.senih.gov The NIST Mass Spectrometry Data Center contains reference spectra for this compound that can be used for comparison. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the analysis of less volatile or thermally labile derivatives of this compound. doi.orgnih.gov In LC-MS/MS, the compound is first separated by liquid chromatography and then subjected to two stages of mass analysis. This technique is particularly useful for quantifying low levels of these compounds in complex matrices and for identifying unknown derivatives and metabolites. doi.orgnih.govdphen1.comresearchgate.net For example, LC-MS/MS methods have been developed for the analysis of bisphenol A diglycidyl ether (BADGE) and its derivatives in various samples. nih.govdphen1.com

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Key Fragments (m/z) | Application |

| GC-MS | Electron Ionization (EI) | 116 (M+), 73, 57, 43, 29 | Identification and purity assessment of volatile compounds. nih.gov |

| LC-MS/MS | Electrospray (ESI), APCI | [M+H]+, [M+NH₄]+, specific product ions | Analysis of less volatile derivatives and metabolites in complex mixtures. doi.orgnih.gov |

Infrared (IR) Spectroscopy

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its derivatives from reaction mixtures and other complex samples.

Gas Chromatography (GC) is a widely used technique for the separation and analysis of volatile compounds. rsc.org this compound, being a volatile liquid, is well-suited for GC analysis. A sample is injected into a heated port, vaporized, and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic property used for identification.

A Flame Ionization Detector (FID) is commonly used in conjunction with GC for the quantitative analysis of organic compounds. chalmers.se GC-FID provides a signal that is proportional to the mass of carbon atoms entering the detector, allowing for accurate quantification of this compound. This method is valuable for monitoring the progress of reactions involving this compound and for quality control purposes. google.com

Table 4: Typical GC Conditions for this compound Analysis

| Parameter | Condition |

| Column | HP-1 (100% dimethylpolysiloxane) or similar non-polar column chalmers.se |

| Injection Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 50 °C, ramped to 250 °C |

| Carrier Gas | Helium or Nitrogen |

| Detector | Flame Ionization Detector (FID) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the qualitative analysis of reaction mixtures and for the preliminary separation of compounds. sioc-journal.cn In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the sample at different rates, leading to their separation.

For this compound and its derivatives, TLC can be used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products. researchgate.net The separated spots can be visualized under UV light if the compounds are UV-active, or by staining with a suitable reagent. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value that can be used for identification under specific conditions. researchgate.netsioc-journal.cn

Table 5: Typical TLC System for Glycidyl Ether Derivatives

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | A mixture of non-polar and polar solvents, e.g., Hexane/Ethyl Acetate (B1210297) (varying ratios) |

| Visualization | UV light (254 nm) or staining with potassium permanganate (B83412) solution |

Gas Chromatography (GC, GC-FID)

Thermal Analysis and Rheological Characterization

The thermal and rheological properties of this compound (PGE) and its derivatives are critical for understanding their behavior in various applications, particularly in polymer systems. These techniques provide insights into phase transitions, thermal stability, and viscoelastic properties.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. cuni.cznih.gov For polymers derived from this compound, DSC is primarily used to determine the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. cuni.cz This parameter is crucial as it defines the operational temperature range of the material.

Research on poly(glycidyl ether)-based polymers demonstrates the utility of DSC in characterizing these materials. For instance, derivatives of poly(allyl glycidyl ether) (PAGE), which are structurally related to PGE polymers, have been analyzed to understand the effect of side-chain modifications on thermal properties. rsc.org The hydrogenation of PAGE to form poly(n-propyl glycidyl ether) has been verified, and its Tg was measured by DSC. google.com

In a study involving PAGE derivatives, DSC was used to determine the glass transition temperatures of pristine PAGE, poly(2-(ethylthio) this compound) (PEthioPGE), and poly(2-(ethyl sulfone) this compound) (PEsulfoPGE). The analysis, conducted with heating and cooling cycles between -80 °C and 100 °C, revealed that all synthesized polymers were amorphous, with Tg values well below room temperature. rsc.org The modification of the side chain significantly impacted the Tg; increasing the polarity and the oxidation state of the sulfur atom resulted in reduced segmental mobility and a corresponding increase in Tg from -78 °C for PAGE to -37 °C for PEsulfoPGE. rsc.org The addition of lithium bis(trifluoromethyl sulfonimide) (LiTFSI) salt to PAGE for electrolyte applications also leads to a nearly linear increase in Tg with salt concentration, indicating that lithium ions coordinate to oxygen atoms in the polymer backbone, which restricts segmental motion. google.com

DSC has also been employed to characterize more complex derivatives like poly(2,2-dinitrothis compound), where it was used to determine the glass transition temperature and the onset of thermal decomposition. google.com

Table 1: Glass Transition Temperatures (Tg) of this compound Derivatives Measured by DSC

| Polymer/Derivative | Glass Transition Temperature (Tg) | Reference |

| Poly(allyl glycidyl ether) (PAGE) | -78 °C | rsc.org |

| Poly(2-(ethylthio) this compound) (PEthioPGE) | -62 °C | rsc.org |

| Poly(2-(ethyl sulfone) this compound) (PEsulfoPGE) | -37 °C | rsc.org |

| Poly(2,2-dinitrothis compound) (MW 2700) | -38 °C | google.com |

| PAGE with LiTFSI salt ([O]/[Li]=10) | -49 °C | google.com |

| Epoxy composite with 5 wt% KHCS | 177.3 °C | mdpi.com |

| Epoxy composite with 10 wt% KHCS | 175.8 °C | mdpi.com |

| Epoxy composite with 15 wt% KHCS | 173.4 °C | mdpi.com |

| Epoxy composite with 20 wt% KHCS | 178.4 °C | mdpi.com |

Note: KHCS refers to corn straw modified by 3-glycidyl ether oxypropyl trimethoxysilane (B1233946).

Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis (DMA) is a powerful technique for probing the viscoelastic properties of polymeric materials. It subjects a sample to a sinusoidal stress and measures the resulting strain, allowing for the determination of the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E'). The storage modulus represents the elastic response (energy stored), while the loss modulus represents the viscous response (energy dissipated as heat). researchgate.netrsc.org

DMA is particularly useful for identifying the glass transition temperature (Tg), which is often taken from the peak of the tan δ curve. researchgate.net For composites prepared using 3-glycidyl ether oxypropyl trimethoxysilane (KH560) to modify corn straw (CS) as a filler in an epoxy resin matrix, DMA was employed to study the dynamic thermomechanical properties. mdpi.com The results showed that the storage modulus of the composites decreased with the addition of the modified corn straw (KHCS). mdpi.com This was attributed to weaker van der Waals forces in the matrix compared to the entanglement between epoxy molecules in the pure resin. mdpi.com Consequently, the glass transition temperature, determined from the tan δ peak, also decreased compared to the pure epoxy. mdpi.com

Table 2: Dynamic Mechanical Properties of Epoxy Composites with 3-Glycidyl Ether Oxypropyl Trimethoxysilane-Modified Corn Straw (KHCS)

| Sample | Glass Transition Temperature (Tg) from tan δ peak (°C) | Reference |

| Pure Epoxy (EP) | 179.4 | mdpi.com |

| MCSEC-5 (5 wt% KHCS) | 177.3 | mdpi.com |

| MCSEC-10 (10 wt% KHCS) | 175.8 | mdpi.com |

| MCSEC-15 (15 wt% KHCS) | 173.4 | mdpi.com |

| MCSEC-20 (20 wt% KHCS) | 178.4 | mdpi.com |

The analysis of interpenetrating polymer networks (IPNs) used as solid polymer electrolytes, which can be synthesized from glycidyl ether copolymers, also relies on DMA. rsc.org In these systems, DMA is used to measure storage and loss moduli over a temperature range to understand the material's mechanical stability and phase transitions. rsc.org

Microscopic and Morphological Investigations

Investigating the morphology and surface characteristics of materials derived from this compound is essential for correlating their structure with functional properties. Techniques like Scanning Electron Microscopy and Quartz Crystal Microbalance provide visual and quantitative data on material structure and surface interactions.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a vital technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. researchgate.net In the context of this compound derivatives, SEM is frequently used to examine the fracture surfaces of composites and the structure of polymer networks.

For composites made from epoxy resin filled with corn straw modified by 3-glycidyl ether oxypropyl trimethoxysilane, SEM was used to analyze the fracture morphology. mdpi.com The micrographs revealed information about the interfacial adhesion between the filler and the epoxy matrix. At a 15 wt% filler content, the material exhibited a tough fracture surface with evidence of the modified straw being pulled out, a mechanism that consumes energy and improves the material's impact toughness. mdpi.com This observation helped explain the peak in impact strength at this specific filler concentration. mdpi.com Similarly, SEM has been used to study the cross-section morphology of epoxy resins enhanced with inorganic/organic hybrids based on silsesquioxane and n-butyl glycidyl ether. bohrium.com

SEM is also employed to investigate the microstructure of polymer-dispersed liquid crystal (PDLC) films, where various glycidyl ethers can be used in the polymer matrix formation. researchgate.netresearchgate.net The morphology, including the size and distribution of liquid crystal droplets within the polymer network, is a key determinant of the electro-optical properties of the PDLC device and is directly visualized by SEM. researchgate.net

Quartz Crystal Microbalance with Dissipation (QCM-D)

Quartz Crystal Microbalance with Dissipation (QCM-D) is a highly sensitive, surface-based analytical technique that monitors changes in mass and viscoelastic properties of thin films at a solid-liquid or solid-gas interface in real-time. frontiersin.orgnih.gov The technique utilizes a piezoelectric quartz crystal sensor. Changes in the sensor's resonance frequency (Δf) relate to changes in the adsorbed mass, while changes in the energy dissipation (ΔD) provide information about the structural or viscoelastic properties of the adsorbed layer. nih.govnih.gov

While specific QCM-D studies focusing exclusively on this compound were not found in the provided search results, the technique is highly applicable to the characterization of polymers derived from it. QCM-D is widely used to study the adsorption, swelling, and conformational changes of polymer layers. researchgate.net For example, it can be used to monitor the build-up of polymer electrolyte layers derived from PGE on an electrode surface, providing insights into film formation kinetics and the viscoelastic nature of the resulting film. nih.gov